molecular formula C31H38O8 B1400862 [2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid CAS No. 635287-21-7

[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid

Cat. No. B1400862
CAS RN: 635287-21-7
M. Wt: 538.6 g/mol
InChI Key: MJOKWDBVZWSXDL-UHFFFAOYSA-N
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Description

2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)acetic acid, also known as 2-(2-{2-[2-(2-t-butoxyethoxy)-ethoxy]-ethoxy}-ethoxy)acetic acid or 2-TEA, is an organic compound composed of a carboxylic acid and an ether chain. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 2-TEA is used as a reagent in organic synthesis, and its derivatives are used in the synthesis of many other compounds.

Scientific Research Applications

  • Liposome Coupling in Immunization : A study by Frisch, Boeckler, and Schuber (1996) explored the synthesis of heterobifunctional reagents, including derivatives similar to the queried compound, for coupling peptides to liposomes. This application is significant in immunization, particularly with synthetic peptides, as it facilitates antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).

  • Polyoxyethylene-based Cross-linking Reagents : The same study also highlighted the use of polyoxyethylene chains introduced by these compounds. These chains are hydrophilic and provide good accessibility to conjugates, with a lesser intrinsic immunogenicity compared to traditional reagents used for ligand conjugation to liposomes (Frisch, Boeckler, & Schuber, 1996).

  • PNA Oligoether Conjugates Synthesis : Ghidini et al. (2014) reported on the synthesis of PNA oligoether conjugates, which involved conjugation of oligoethers to PNA with different approaches. These included the use of compounds similar to the queried acid for multiple attachment of hydroxyethoxyacetyl groups (Ghidini, Steunenberg, Murtola, & Strömberg, 2014).

  • Dendritic Polymer Synthesis : Zhang and Ruckenstein (1997) discussed the synthesis of a novel dendritic polymer, which involved the use of compounds like 1-[(2-Vinyloxy)ethoxy]ethyl acetate. Such polymers demonstrated high thermal stability and could be easily dissolved in common solvents (Zhang & Ruckenstein, 1997).

  • Photoresist Material in Lithography : Wang, Chu, and Cheng (2007) described the use of divinyl ether compounds, similar in structure to the queried compound, in the formation of ester acetal polymers. These polymers, when combined with photoacid generators (PAG), formed two-component positive photoresists used in lithographic processes (Wang, Chu, & Cheng, 2007).

  • Supramolecular Liquid-Crystalline Networks : Kihara, Kato, Uryu, and Fréchet (1996) researched the self-assembly of multifunctional H-bond donor and acceptor molecules, including compounds like 1,3,5-tris(2-(2-(4-carboxyphenoxy)ethoxy)ethoxy)benzene. These compounds were essential in forming liquid-crystalline network structures, which have applications in materials science (Kihara, Kato, Uryu, & Fréchet, 1996).

properties

IUPAC Name

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O8/c32-30(33)26-38-23-22-36-19-18-34-16-17-35-20-21-37-24-25-39-31(27-10-4-1-5-11-27,28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-15H,16-26H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOKWDBVZWSXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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